2-Cyclopropyloxazole-5-carbaldehyde
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Overview
Description
2-Cyclopropyloxazole-5-carbaldehyde is an organic compound with the molecular formula C7H7NO2 It features a cyclopropyl group attached to an oxazole ring, which is further substituted with an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyloxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by oxidation to introduce the aldehyde group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids.
Major Products Formed:
Oxidation: 2-Cyclopropyloxazole-5-carboxylic acid.
Reduction: 2-Cyclopropyloxazole-5-methanol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Cyclopropyloxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyloxazole-5-carbaldehyde is primarily related to its ability to interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxazole ring may also interact with various molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
- 2-Cyclopropyloxazole-4-carbaldehyde
- 2-Cyclopropyloxazole-5-carboxylic acid
- 2-Cyclopropyloxazole-5-methanol
Comparison: 2-Cyclopropyloxazole-5-carbaldehyde is unique due to the presence of the aldehyde group at the 5-position, which imparts distinct reactivity compared to its analogs. For example, 2-Cyclopropyloxazole-4-carbaldehyde has the aldehyde group at a different position, leading to different chemical behavior and potential applications. Similarly, the carboxylic acid and alcohol derivatives exhibit different reactivity and biological activity due to the presence of different functional groups.
Properties
IUPAC Name |
2-cyclopropyl-1,3-oxazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-4-6-3-8-7(10-6)5-1-2-5/h3-5H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYLHMXQZVNBLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267443-15-1 |
Source
|
Record name | 2-cyclopropyl-1,3-oxazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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